2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is a thiadiazole-based acetamide derivative characterized by a central 1,3,4-thiadiazole ring substituted with an amino group at position 5 and a thioether linkage to an N-isobutylacetamide moiety. The compound belongs to a broader class of 1,3,4-thiadiazole derivatives known for their diverse pharmacological activities, including urease inhibition, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS2/c1-5(2)3-10-6(13)4-14-8-12-11-7(9)15-8/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEIYJXUVINSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with isobutylamine and chloroacetyl chloride. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The mixture is then purified using silica gel chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds derived from 5-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
Anti-Cancer Properties
The compound has been investigated for its anti-cancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival . Its mechanism of action appears to involve the inhibition of key enzymes and pathways associated with tumor growth.
Nanocomposite Development
This compound has been used in the synthesis of nanocomposites for various applications. For example, it has been incorporated into reduced graphene oxide and gold nanoparticles to create electrochemical sensors capable of detecting doxorubicin, a chemotherapy drug . These sensors demonstrate high sensitivity and selectivity, showcasing the compound's utility in advanced material applications.
Coatings and Surface Modifications
The compound's thiol group allows for effective bonding in surface coatings. Research has demonstrated its potential in creating anti-biofilm coatings that prevent microbial adhesion on surfaces . Such coatings are particularly valuable in medical devices and implants where biofilm formation can lead to infections.
Enzyme Inhibition Studies
Studies have highlighted the ability of this compound to inhibit human Carbonic Anhydrase-II (hCA-II), an enzyme involved in various physiological processes . This inhibition can have implications for treating conditions related to acid-base balance and fluid secretion.
Drug Design and Development
The structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with biological targets suggests potential modifications could lead to new therapeutics with enhanced efficacy against specific diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing its activity. This interaction is facilitated by the thiadiazole ring, which forms stable complexes with the enzyme .
Comparison with Similar Compounds
Key Structural Features :
- 1,3,4-Thiadiazole core : Provides a rigid heterocyclic scaffold conducive to intermolecular interactions (e.g., hydrogen bonding, π-π stacking).
- Thioether linkage : Increases metabolic stability compared to oxygen or nitrogen analogs.
- N-Isobutylacetamide side chain : Introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties .
Synthesis :
The compound can be synthesized via a three-step protocol:
Thiolation: Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-isobutylacetamide in the presence of a base (e.g., NaOH).
Purification: Recrystallization from ethanol or acetone to achieve high yields (>70%) .
Structural Analogues and Physicochemical Properties
The compound is compared to structurally related 1,3,4-thiadiazole derivatives (Table 1).
Table 1: Physicochemical Comparison of Selected Thiadiazole Derivatives
*Estimated from similar derivatives in ; †Data extrapolated from .
Key Observations :
- Thermal Stability : Higher melting points in macrocyclic derivatives (e.g., 2a) suggest enhanced crystallinity due to extended hydrogen-bonding networks .
- Bioactivity Modulation : Substitution at the acetamide nitrogen (e.g., aryl vs. alkyl) significantly impacts pharmacological profiles. For example, urease inhibition is stronger in N-arylacetamides (IC₅₀ = 2.1–8.3 µM) than in N-alkyl variants (IC₅₀ = 12–25 µM) .
Urease Inhibition :
- IC₅₀ Values :
Anticancer Activity :
- Thiadiazole-acetamide derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in 3g) exhibit cytotoxicity (IC₅₀ = 8–12 µM) against MCF-7 breast cancer cells, while alkyl variants show reduced activity .
Structural Determinants of Activity :
- Amino Group: Critical for hydrogen bonding with biological targets (e.g., urease active site residues) .
- Thioether Linkage : Enhances metabolic stability over oxygen analogs, as seen in improved plasma half-life in rodent models .
Biological Activity
The compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is a derivative of 5-amino-1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 224.34 g/mol. The compound features a thiadiazole ring which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄S₂ |
| Molecular Weight | 224.34 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMF |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that derivatives of 5-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiadiazole moiety demonstrated potent activity against various bacterial strains. Specifically, the introduction of the isobutylacetamide group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against pathogens .
Inhibition of Carbonic Anhydrase
A notable study evaluated the inhibitory effects of related thiadiazole compounds on human carbonic anhydrase isoenzymes (hCA-I and hCA-II). The findings showed that certain derivatives exhibited IC50 values ranging from 0.055 to 4.75 µM for hCA-II, indicating a strong inhibitory effect compared to standard inhibitors like acetazolamide . This suggests that this compound may also possess similar inhibitory properties.
Acetylcholinesterase Inhibition
Another area of interest is the potential of thiadiazole derivatives as acetylcholinesterase inhibitors. This activity is crucial in treating neurodegenerative diseases such as Alzheimer's. The structure of this compound may contribute to its ability to interact with the enzyme's active site effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiadiazole ring allows for effective binding to enzyme active sites.
- Membrane Permeability : Modifications such as the isobutyl group enhance lipid solubility.
- Molecular Interactions : Hydrogen bonding and van der Waals interactions play a significant role in its binding affinity to target proteins.
Case Studies
Several studies have investigated related compounds with promising results:
- Antimicrobial Efficacy : A study published in ResearchGate examined various thiadiazole derivatives and found that those with amino substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : A comparative analysis showed that newly synthesized amides derived from thiadiazoles had lower IC50 values than traditional inhibitors like acetazolamide, particularly against hCA-II .
- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may also offer neuroprotective benefits by inhibiting acetylcholinesterase .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) react with bromo- or chloroacetamide derivatives under mild alkaline conditions (e.g., K₂CO₃ in acetone at room temperature). Post-reaction purification involves solvent evaporation, washing with water, and recrystallization from ethanol .
- Critical Parameters : Solvent choice (e.g., acetone vs. DMF), reaction time (6–8 hours for reflux), and stoichiometric ratios (equimolar or excess thiol) significantly affect yields (typically 60–85%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
- FT-IR : Confirm presence of thioether (C–S–C, ~650–750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups.
- NMR : ¹H NMR should show signals for the isobutyl group (δ 0.8–1.2 ppm for CH₃; δ 2.2–2.6 ppm for CH₂) and thiadiazole protons (δ 7.5–8.5 ppm). ¹³C NMR detects the acetamide carbonyl (~170 ppm) .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Q. What preliminary biological screening assays are suitable for this compound?
- Recommended Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Enzyme Inhibition : Acetylcholinesterase or kinase inhibition assays using Ellman’s method or fluorescence-based protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Strategies :
- Substituent Variation : Modify the isobutyl group (e.g., cyclopropyl, aryl) to assess steric/electronic effects on target binding .
- Thiadiazole Core : Introduce electron-withdrawing groups (e.g., NO₂, Cl) at the 5-position to enhance electrophilicity and interaction with biological targets .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to proteins like EGFR or tubulin .
Q. What analytical techniques resolve contradictions in reported biological data?
- Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
- Standardize protocols (e.g., 48-hour incubation in RPMI-1640 with 10% FBS).
- Validate cytotoxicity via dual assays (MTT and trypan blue exclusion) .
- Cross-reference with structural analogs (e.g., ’s BPTES derivatives) to identify activity trends .
Q. How can crystallography or computational modeling elucidate the compound’s mechanism of action?
- Crystallography : Grow single crystals (solvent: DMSO/water) to resolve 3D structure and hydrogen-bonding networks (e.g., amide-thiadiazole interactions) .
- MD Simulations : Simulate binding to β-tubulin or kinase domains (GROMACS/AMBER) to predict dynamic interactions over 100-ns trajectories .
Methodological Challenges & Solutions
Q. Why might synthetic yields vary between labs, and how can reproducibility be improved?
- Key Factors :
- Impurity in starting materials (e.g., 5-amino-1,3,4-thiadiazole-2-thiol purity ≥95% required).
- Moisture sensitivity: Use anhydrous solvents and inert atmosphere (N₂/Ar) .
- Troubleshooting : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) and optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Models :
- Rodents : Assess oral bioavailability and plasma half-life (HPLC-MS quantification).
- Zebrafish : Screen developmental toxicity and organ-specific effects .
- Dosing : Start with 10–50 mg/kg (oral/i.p.) and adjust based on ADMET predictions (e.g., SwissADME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
